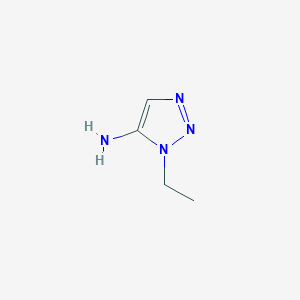

5-Amino-1-ethyl-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

3-ethyltriazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-8-4(5)3-6-7-8/h3H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBYHHMDKPRCQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the nucleophilic attack of the diazo compound (e.g., ethyl diazoacetate) on the carbodiimide, forming a zwitterionic intermediate. Subsequent cyclization yields the triazole ring (Fig. 1). Density Functional Theory (DFT) calculations confirm that the reaction proceeds via a kinetically controlled pathway, favoring the 5-amino regioisomer over the 4-amino counterpart due to lower activation energy.

Key Reaction Conditions :

-

Solvent : Acetonitrile (MeCN)

-

Base : Potassium hydroxide (KOH, 1.5 equiv)

-

Temperature : Room temperature (25°C)

-

Time : 15 hours

| Component | Quantity (mmol) | Role |

|---|---|---|

| Ethyl diazoacetate | 0.36 | Diazo compound |

| Carbodiimide | 0.30 | Electrophilic partner |

| KOH | 0.45 | Base catalyst |

Scope and Functionalization

Comparative Analysis of Alternative Routes

Huisgen Cycloaddition (Limited Applicability)

Traditional Huisgen 1,3-dipolar cycloaddition between azides and alkynes, while effective for triazole synthesis, requires copper catalysts and often yields 1,4-disubstituted isomers. Adapting this method to produce this compound would necessitate custom azide and alkyne precursors, complicating regioselectivity and purification.

Scalability and Industrial Prospects

The transition-metal-free protocol has been successfully scaled to gram quantities without yield reduction, highlighting its practicality for industrial production. Key advantages include:

-

Cost Efficiency : Eliminates expensive metal catalysts.

-

Safety : Operates at ambient temperature, reducing energy demands.

-

Sustainability : Generates minimal waste compared to traditional methods.

Gram-Scale Procedure :

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-ethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino group at the 5-position can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Applications

5-Amino-1-ethyl-1H-1,2,3-triazole has demonstrated significant potential in various biological applications:

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against bacteria and fungi. For instance, studies have shown that modifications to the triazole ring can enhance its efficacy against resistant strains of pathogens .

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against viruses such as HIV and Chagas disease-causing Trypanosoma cruzi. In one study, derivatives showed promising results in reducing parasite burden in infected models .

Anticancer Properties

Several derivatives have been developed with anticancer activity. The mechanism often involves inhibition of specific enzymes or receptors associated with cancer cell proliferation .

Industrial Applications

In addition to biological applications, this compound finds utility in industrial settings:

Dyes and Pigments

The compound is utilized in the synthesis of dyes due to its ability to form stable complexes with metal ions .

Corrosion Inhibitors

Its effectiveness as a corrosion inhibitor in various materials has been documented, making it valuable in protective coatings .

Case Studies

Mechanism of Action

The mechanism of action of 5-Amino-1-ethyl-1H-1,2,3-triazole involves its interaction with various molecular targets and pathways. The triazole ring can interact with amino acids in the active sites of enzymes and receptors through electrostatic interactions, hydrogen bonding, and van der Waals forces . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Amino-1,2,3-triazole (Amizol)

- Structure: Lacks the ethyl group, with an amino group at the 3-position instead of the 5-position.

- Properties: Molecular weight: 80.2 g/mol (vs. 126.16 g/mol for 5-Amino-1-ethyl-1H-1,2,3-triazole). Solubility: 2% in water (25°C), higher than the ethyl-substituted analog due to reduced hydrophobicity . Melting point: 153–155°C (higher than many alkyl-substituted triazoles, reflecting stronger intermolecular hydrogen bonding).

5-Amino-1H-1,2,3,4-Tetrazole

- Structure : Replaces the triazole ring with a tetrazole (four nitrogen atoms), increasing acidity (pKa ~4.7) due to additional electron-withdrawing nitrogen .

- Properties: Molecular weight: 85.08 g/mol (lower than triazole analogs). Applications: Used in explosives and coordination chemistry, whereas this compound is more suited for drug design due to better metabolic stability .

1-Phenyl-1H-1,2,3-triazole Derivatives

- Structure : A phenyl group at the 1-position instead of ethyl.

- Properties: Increased aromaticity enhances π-π stacking but reduces solubility in aqueous media. Example: 1-Phenyl-1H-1,2,3-triazol-5-yllithium derivatives fragment at ambient temperature, whereas this compound exhibits greater stability under similar conditions .

- Bioactivity: Phenyl-substituted triazoles often show nonspecific inhibitory activity (e.g., hPXR antagonism), whereas the ethyl-amino analog may offer improved target specificity .

Theophylline-1,2,3-Triazole Hybrids

- Structure : Complex hybrids combining triazole with theophylline, a xanthine derivative.

- Properties: Molecular weight: >300 g/mol (vs. 126.16 g/mol for this compound). Bioactivity: Exhibit potent antitumor activity against non-small cell lung cancer (NSCLC) but face challenges in synthetic complexity and pharmacokinetics. The simpler this compound may serve as a more accessible lead compound .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Triazole Derivatives

| Compound | Molecular Weight (g/mol) | Solubility (Water) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | 126.16 | <1% | 90–95* | Drug design, agrochemicals |

| 3-Amino-1,2,3-triazole | 80.2 | 2% | 153–155 | Herbicides |

| 5-Amino-1H-1,2,3,4-tetrazole | 85.08 | Moderate | 200–205 | Explosives, coordination chemistry |

| 1-Phenyl-1H-1,2,3-triazole | 145.17 | <0.5% | 120–125 | Non-specific inhibitors |

*Estimated based on analogous ethyl-substituted triazoles .

Table 2: Bioactivity Comparison

| Compound | Biological Activity | Specificity |

|---|---|---|

| This compound | Anticancer, antimicrobial (predicted) | High (theoretical) |

| Theophylline-triazole hybrids | NSCLC inhibition | Moderate |

| 1-Phenyl-1H-1,2,3-triazole | hPXR antagonism, nonspecific inhibition | Low |

Research Findings and Implications

- Synthetic Accessibility: this compound can be synthesized efficiently via CuAAC, whereas theophylline hybrids require multi-step protocols .

- Structure-Activity Relationship (SAR): The ethyl group balances lipophilicity and steric bulk, while the amino group enhances target engagement. In contrast, phenyl substituents introduce steric hindrance that may reduce specificity .

- Thermodynamic Stability: Molecular docking studies suggest that the amino group in this compound forms stable hydrogen bonds with carbonic anhydrase-II, a target for anticancer agents .

Biological Activity

5-Amino-1-ethyl-1H-1,2,3-triazole (5-AET) is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a five-membered ring containing three nitrogen atoms, along with an amino and an ethyl group that contribute to its reactivity and potential therapeutic applications. The exploration of 5-AET's biological activity has revealed promising avenues for drug development, particularly in the treatment of infectious diseases and cancer.

- Chemical Formula : C₅H₈N₄

- Molecular Weight : 156.16 g/mol

- Structure : The triazole ring structure is critical for its interaction with biological targets.

The biological activity of 5-AET is attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The mechanism typically involves:

- Enzyme Inhibition : Compounds like 5-AET may inhibit specific enzymes that are crucial for pathogen survival or proliferation.

- DNA Interaction : The triazole ring can bind to DNA or RNA, affecting replication and transcription processes.

Antimicrobial Activity

5-AET has been investigated for its antimicrobial properties. It has shown efficacy against various pathogens, including bacteria and protozoa. Notably:

- Chagas Disease Treatment : A study highlighted the compound's potential as a treatment for Chagas disease caused by Trypanosoma cruzi. High-content screening identified 5-AET derivatives that demonstrated significant suppression of parasite burden in mouse models (pEC50 > 6) .

Anticancer Properties

Research indicates that triazole derivatives exhibit anticancer activity through several mechanisms:

- Cell Cycle Arrest : Some derivatives of 5-AET have been shown to induce cell cycle arrest in cancer cells.

- Apoptosis Induction : The compounds can trigger apoptotic pathways leading to cancer cell death.

Case Study 1: Chagas Disease

A significant study focused on optimizing the 5-amino-1,2,3-triazole derivatives against Trypanosoma cruzi. The optimization process improved potency and metabolic stability, leading to compounds with enhanced oral bioavailability. One compound from this series demonstrated a substantial reduction in parasitemia in infected mice .

Case Study 2: Antimalarial Activity

In a related study, triazole derivatives were evaluated for their antimalarial properties. Compounds derived from 5-AET were tested against Plasmodium falciparum and showed promising results with low cytotoxicity against mammalian cell lines while maintaining efficacy against the malaria parasite .

Data Tables

| Biological Activity | Target Pathogen/Cancer | IC50/EC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | Trypanosoma cruzi | pEC50 > 6 | Effective in vivo model |

| Anticancer | Various cancer cell lines | Submicromolar range | Induces apoptosis |

| Antimalarial | Plasmodium falciparum | < 5 μM | Low cytotoxicity observed |

Q & A

Q. Q1: What are the optimal synthetic routes for 5-Amino-1-ethyl-1H-1,2,3-triazole, and how does regioselectivity impact yield?

Methodological Answer: The synthesis of 1,2,3-triazoles typically employs cycloaddition reactions (e.g., Huisgen or copper-catalyzed azide-alkyne cycloaddition). For 5-Amino-1-ethyl derivatives, regioselectivity is critical. Evidence suggests that aryl azides reacting with ethyl-substituted nitriles or ketones under basic conditions can yield 1,4-disubstituted triazoles, but competing pathways (e.g., 1,5-regioisomers) require careful optimization of reaction time, temperature, and catalysts (e.g., Cu(I) salts) . For example, Pokhodylo et al. demonstrated cyclization of arylazides with cyanoacetyl derivatives to achieve regioselective triazole formation, though yields vary with substituent electronic effects .

Q. Q2: How can crystallographic refinement tools like SHELXL improve structural characterization of this compound derivatives?

Methodological Answer: SHELXL is widely used for refining small-molecule crystal structures. Key steps include:

- Hydrogen placement: Use HFIX or AFIX commands to model amino and ethyl group hydrogens.

- Displacement parameters: Anisotropic refinement for non-H atoms, with restraints for disordered ethyl groups.

- Validation: Check for outliers using Rint and GooF metrics. Sheldrick (2015) highlights improved handling of twinned data and high-resolution refinements in SHELXL updates, critical for resolving steric clashes in triazole derivatives .

Q. Q3: What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR: Assign triazole ring protons (δ 7.5–8.5 ppm) and ethyl group signals (δ 1.2–1.5 ppm for CH3, δ 4.0–4.5 ppm for CH2). Amino protons (δ 5.5–6.5 ppm) may show exchange broadening.

- IR: Confirm NH2 stretches (~3350 cm<sup>−1</sup>) and triazole ring vibrations (~1600 cm<sup>−1</sup>).

- Mass Spectrometry: High-resolution ESI-MS can verify molecular ions (e.g., [M+H]<sup>+</sup> at m/z 141.13 for C4H7N5), as demonstrated for related triazoles .

Advanced Research Questions

Q. Q4: How do electronic effects of the 5-amino and 1-ethyl substituents influence the reactivity of 1,2,3-triazoles in cross-coupling reactions?

Methodological Answer: The amino group acts as an electron donor, enhancing nucleophilic aromatic substitution (SNAr) at the C4 position. Ethyl groups, being electron-donating, stabilize the triazole ring but may sterically hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Studies on similar triazoles show that Pd@click-MNPs/CS catalysts improve yields in cross-couplings by mitigating steric effects . Computational DFT analysis (e.g., HOMO-LUMO gaps) can predict reactive sites .

Q. Q5: How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

- Dose-response curves: Validate IC50 values across multiple assays (e.g., antimicrobial vs. cytotoxicity).

- Structural analogs: Compare with 5-methyl or 1-aryl analogs to isolate substituent effects. For example, sulfonyl-linked triazoles show higher specificity than amide-linked variants, as noted in high-throughput screening .

- Meta-analysis: Cross-reference datasets from Pokhodylo (2009–2010) and recent pharmacological studies .

Q. Q6: What computational strategies are effective for modeling the hydrogen-bonding network of this compound in supramolecular assemblies?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. water) on NH2···O/N interactions.

- Crystallographic software: Use Mercury or OLEX2 to analyze packing motifs. Farrugia (2012) emphasizes WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and hydrogen bonds .

- DFT calculations: Optimize geometries at the B3LYP/6-31G* level to predict intermolecular interactions .

Methodological Challenges

Q. Q7: How to address low yields in the synthesis of this compound derivatives under aqueous conditions?

Methodological Answer:

- Solvent optimization: Switch to DMF or THF to enhance solubility of ethyl-substituted precursors.

- Catalyst screening: Test Cu(I)/Zn(II) dual catalysts for improved regioselectivity.

- Workup protocols: Use column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) for purification .

Q. Q8: What strategies mitigate decomposition of this compound during storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.